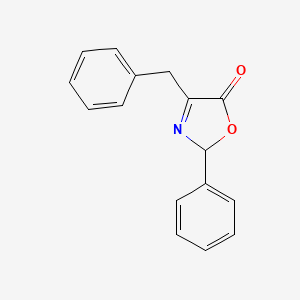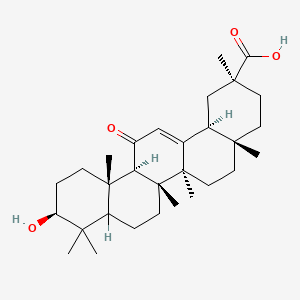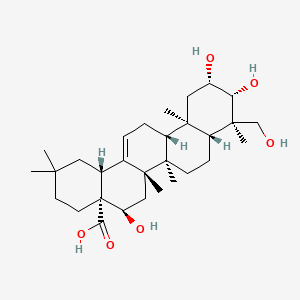
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is a quinolinemonocarboxylic acid derivative. It is characterized by the presence of a hydroxy group at position 4 and a chlorine atom at position 7 on the quinoline ring. This compound is known for its potent antagonistic activity against the NMDA glutamate receptor, specifically targeting the strychnine-insensitive glycine site .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride typically involves the chlorination of quinoline derivatives. The hydroxy group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-4-quinolinone.
Reduction: Formation of 7-chloro-4-aminoquinoline.
Substitution: Formation of 7-methoxy-4-hydroxyquinoline-2-carboxylic acid.
Aplicaciones Científicas De Investigación
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects by antagonizing the NMDA glutamate receptor at the glycine site. This inhibition prevents the activation of the receptor, which is crucial in modulating synaptic plasticity and memory function. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to glutamatergic neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline-2-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different pharmacological properties.
7-Chloroquinoline-2-carboxylic acid: Lacks the hydroxy group at the 4th position, affecting its reactivity and biological activity.
7-Chloro-4-quinolinone: An oxidized form of the compound with different chemical properties.
Uniqueness
7-Chloro-4-hydroxyquinoline-2-carboxylic acid hydrochloride is unique due to its dual functional groups (hydroxy and chlorine) that confer distinct chemical reactivity and potent NMDA receptor antagonistic activity. This makes it a valuable compound in both synthetic chemistry and pharmacological research .
Propiedades
IUPAC Name |
7-chloro-4-oxo-1H-quinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.ClH/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYELNPNWADJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)




![(6R,7R)-Benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7945050.png)

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7945060.png)




![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B7945094.png)

